molecular formula C38H28Si B6363388 Di(9H-fluoren-9-yl)diphenylsilane CAS No. 18821-91-5

Di(9H-fluoren-9-yl)diphenylsilane

Cat. No.: B6363388
CAS No.: 18821-91-5
M. Wt: 512.7 g/mol
InChI Key: HWFXIOOSQDNDSS-UHFFFAOYSA-N
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Description

Di(9H-fluoren-9-yl)diphenylsilane is an organosilicon compound with the molecular formula C41H28Si. It is characterized by the presence of two 9H-fluoren-9-yl groups and two phenyl groups attached to a central silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(9H-fluoren-9-yl)diphenylsilane typically involves the reaction of 9H-fluoren-9-yl lithium with diphenylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Di(9H-fluoren-9-yl)diphenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Functionalized derivatives of this compound

Scientific Research Applications

Di(9H-fluoren-9-yl)diphenylsilane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.

    Medicine: Investigated for use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of high-performance materials, such as organic light-emitting diodes (OLEDs) and other electronic devices

Mechanism of Action

The mechanism of action of Di(9H-fluoren-9-yl)diphenylsilane involves its interaction with various molecular targets and pathways. The compound’s silicon atom can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. Its unique structure enables it to act as a versatile intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

    Bis(9,9-dimethyl-9H-fluoren-2-yl)diphenylsilane: Similar structure but with methyl groups on the fluorenyl moieties.

    Diphenyl(9-fluorenyl)silane: Contains only one fluorenyl group.

    Triphenylsilane: Contains three phenyl groups attached to the silicon atom

Uniqueness

Di(9H-fluoren-9-yl)diphenylsilane is unique due to the presence of two fluorenyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

bis(9H-fluoren-9-yl)-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28Si/c1-3-15-27(16-4-1)39(28-17-5-2-6-18-28,37-33-23-11-7-19-29(33)30-20-8-12-24-34(30)37)38-35-25-13-9-21-31(35)32-22-10-14-26-36(32)38/h1-26,37-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFXIOOSQDNDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5C6=CC=CC=C6C7=CC=CC=C57)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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